![molecular formula C8H15NO B1280003 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 26651-94-5](/img/structure/B1280003.png)

9-Azabicyclo[3.3.1]nonan-3-ol

Overview

Description

9-Azabicyclo[3.3.1]nonan-3-ol is a structural motif present in a variety of compounds that have been synthesized and studied for their potential applications in medicinal chemistry and drug discovery. This bicyclic structure is characterized by its rigid framework, which makes it a valuable scaffold for the development of peptidomimetics and other bioactive molecules .

Synthesis Analysis

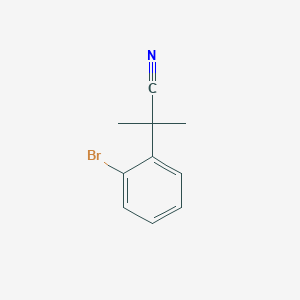

The synthesis of compounds containing the 9-azabicyclo[3.3.1]nonan-3-ol core often involves multi-step reactions, starting from readily available precursors such as pyroglutamic acid . For instance, an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane has been reported, which is a related structure to the one . Additionally, novel antimicrobial agents have been synthesized from 9-azabicyclo[3.3.1]nonan-9-ones through a series of reactions including cyclization and hydrazono-thiazolidinone formation . Other synthetic approaches involve condensation and iodolactonization reactions , as well as asymmetric cleavage to produce chiral building blocks for alkaloid synthesis .

Molecular Structure Analysis

The molecular structure of 9-azabicyclo[3.3.1]nonan-3-ol derivatives has been extensively studied using spectroscopic methods such as NMR . These studies have revealed that the compounds typically adopt a twin-chair conformation with equatorial orientation of substituents, which is important for their biological activity . X-ray diffraction has also been used to determine the crystal structure of certain derivatives, providing detailed insights into their three-dimensional arrangement .

Chemical Reactions Analysis

The 9-azabicyclo[3.3.1]nonan-3-ol scaffold participates in various chemical reactions that are useful for further functionalization. For example, tautomerism has been observed in compounds such as 9-azabicyclo[4.2.1]nonan-1-ols, which can equilibrate with corresponding aminocyclooctanones . This behavior is crucial for the design of molecules with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-azabicyclo[3.3.1]nonan-3-ol derivatives are influenced by their rigid bicyclic structure. The conformational rigidity imparts certain stereochemical preferences, which can affect their reactivity and interaction with biological targets . Pharmacological studies have been conducted on some derivatives to evaluate their potential as analgesic and neuroleptic agents, as well as their antibacterial and antifungal activities . These studies often involve behavioral assays in animal models to assess the therapeutic potential of the synthesized compounds.

Scientific Research Applications

Conformational and Structural Studies

9-Azabicyclo[3.3.1]nonan-3-ol and its derivatives have been a subject of interest in conformational and structural chemistry. For instance, molecular mechanics calculations and NMR spectroscopy have been used to study derivatives of 3-azabicyclo[3.3.1]nonane, finding that their conformational behavior is mainly governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Similarly, structural and conformational studies have been conducted on various acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols, revealing insights into their molecular conformation in different solvents (Lorente, Iriepa, & Gálvez, 1990).

Spectroscopic Analysis

Spectroscopic studies, including IR, 1H, and 13C NMR spectroscopy, have been performed on 3-azabicyclo[3.3.1]nonan-9-α(β)-ols and related compounds. These studies have contributed to a deeper understanding of their stereochemical properties and molecular interactions (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Catalysis and Synthesis

9-Azabicyclo[3.3.1]nonan-3-ol derivatives have been explored for their potential in catalysis and synthesis. For example, they have been used in the intramolecular aminocarbonylation reaction catalyzed by palladium, contributing to the formal total synthesis of complex organic compounds (Oh, Kim, & Ham, 1998).

Antimicrobial Studies

Compounds derived from 9-Azabicyclo[3.3.1]nonan-3-ol have been evaluated for their antimicrobial properties. For example, studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones have shown promising antibacterial and antifungal activities (Umamatheswari & Kabilan, 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

9-azabicyclo[3.3.1]nonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZFLHAAIKYNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487229 | |

| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonan-3-ol | |

CAS RN |

26651-94-5 | |

| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)